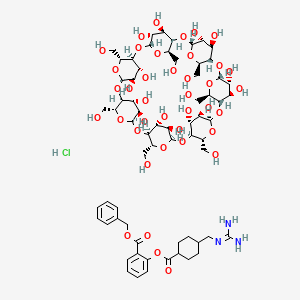

Tarasaponin II

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

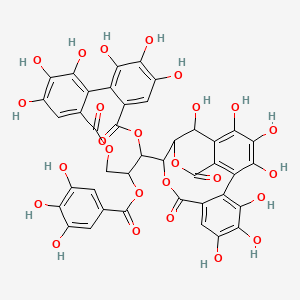

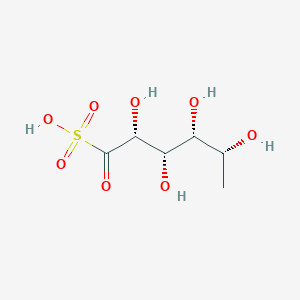

Tarasaponin II is a triterpene saponin. Saponins are bitter-tasting, usually toxic plant-derived organic chemicals that have a foamy quality when agitated in water . They are widely distributed but found particularly in soapwort (genus Saponaria), a flowering plant, the soapbark tree (Quillaja saponaria), and soybeans (Glycine max L.) .

Synthesis Analysis

The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid saponin biosynthesis related genes have been discovered which can help boost the molecular research in this biosynthetic pathway .Molecular Structure Analysis

Saponins are classified mainly into steroid and triterpenoid glycosides based on the structure of the hydrophobic aglycone unit . The sapogenin of triterpenoid saponins is a triterpenoid derivative composed of 30 carbon atoms and a basic skeleton of six isoprene units .科学的研究の応用

1. Tarasaponin II in Traditional Medicine

Tarasaponin II, identified as a component in various plants, has been traditionally used in medicine. For instance, tarasaponins, including Tarasaponin II, are found in the root bark of Aralia elata and are characterized by their unique chemical structures. These compounds have been traditionally used in folk medicine for various purposes, such as treating neurasthenia, rheumatism, diabetes, hepatitis virus, and stomach spasms in countries like China, Japan, and Russia (Wang et al., 2003).

2. Tarasaponin II in Anti-Inflammatory Research

Research on Araliasaponin II, which is closely related to Tarasaponin II, shows anti-inflammatory properties. A study revealed that Araliasaponin II inhibits the production of nitric oxide and prostaglandin E2, and reduces the expression of inflammatory markers in murine macrophages. This suggests that compounds like Tarasaponin II may have potential anti-inflammatory applications (Seo et al., 2017).

3. Environmental Applications

Interestingly, the core of Artocarpus odoratissimus (Tarap), which may contain compounds similar to Tarasaponin II, has shown potential in environmental applications. It has been used for the biosorption of cadmium(II) and copper(II) ions from aqueous solutions, indicating a possible role for Tarasaponin II or similar compounds in environmental remediation (Lim et al., 2012).

将来の方向性

Saponins, including Tarasaponin II, are gaining attention in cancer chemotherapy . Despite the extensive research and significant anticancer effects of saponins, there are currently no known FDA-approved saponin-based anticancer drugs . Future research is likely to focus on overcoming limitations such as toxicity and drug-likeness properties .

特性

CAS番号 |

155836-04-7 |

|---|---|

製品名 |

Tarasaponin II |

分子式 |

C47H74O18 |

分子量 |

927.1 g/mol |

IUPAC名 |

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(65-38-31(53)28(50)23(49)20-60-38)34(33(55)35(64-40)37(56)57)63-39-32(54)30(52)29(51)24(19-48)61-39/h8,22-36,38-40,48-55H,9-20H2,1-7H3,(H,56,57)(H,58,59) |

InChIキー |

DPXMETKXNWBGRI-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

正規SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |

melting_point |

227-230°C |

その他のCAS番号 |

121521-92-4 |

物理的記述 |

Solid |

同義語 |

elatoside A oleanolic acid 3-O-((xylopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-1-[[2-Methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine](/img/structure/B1207464.png)